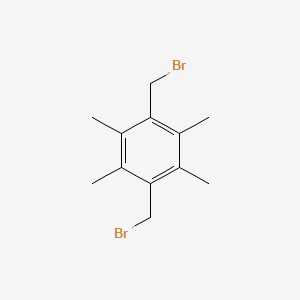

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Descripción

Propiedades

IUPAC Name |

1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREPDRBSWICSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CBr)C)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188662 | |

| Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35168-64-0 | |

| Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35168-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(bromomethyl)durene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035168640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(BROMOMETHYL)DURENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4WNT366CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Bromomethylation of Durene Using HBr/Acetic Acid

The most widely reported method involves reacting durene with paraformaldehyde and hydrogen bromide (HBr) in glacial acetic acid. In a representative procedure, 13.42 g (0.1 mol) of durene is dissolved in 50 mL of hot glacial acetic acid, followed by the addition of 6.15 g (0.20 mol) of paraformaldehyde and 40 mL of a 31% HBr/acetic acid solution. The mixture is heated at 120°C for 8 hours, after which it is quenched in 100 mL of water. The precipitated product is filtered through a G3 glass frit and dried under vacuum, yielding 22.6 g (98%) of this compound as a white crystalline solid.

Critical Reaction Parameters

| Parameter | Value | Role in Synthesis |

|---|---|---|

| Durene | 0.1 mol | Aromatic substrate |

| Paraformaldehyde | 0.2 mol | Formaldehyde source |

| HBr/Acetic Acid (31%) | 40 mL | Bromomethylating agent |

| Temperature | 120°C | Accelerates electrophilic substitution |

| Reaction Time | 8 hours | Ensures complete bis-substitution |

This method leverages the electrophilic substitution mechanism, where HBr and formaldehyde generate a bromomethyl cation (CH₂Br⁺) that attacks the electron-rich aromatic ring of durene. The methyl groups at the 2, 3, 5, and 6 positions direct the incoming electrophile to the para positions (1 and 4), facilitating regioselective bis-substitution.

Alternative Bromomethylation Strategies

While the HBr/acetic acid method predominates, other approaches include using bromomethyl methyl ethers with Lewis acids like ZnBr₂. However, these methods are less favored due to the toxicity of bromomethyl ethers and lower yields. The HBr/paraformaldehyde system is preferred for its simplicity, scalability, and avoidance of gaseous reagents.

Optimization of Reaction Conditions

Molar Ratios and Stoichiometry

A 1:2 molar ratio of durene to paraformaldehyde ensures complete bis-bromomethylation. Excess paraformaldehyde (0.20 mol per 0.10 mol durene) drives the reaction toward the desired product, minimizing mono-substituted byproducts. Similarly, a 31% HBr/acetic acid solution provides sufficient HBr concentration without diluting the reaction medium.

Temperature and Time Dependence

Heating at 120°C for 8 hours optimizes reaction efficiency. Lower temperatures (e.g., 95°C) prolong the reaction time to 14 hours for comparable yields, while higher temperatures risk decomposition of the product.

Workup and Purification

The crude product is isolated by quenching the reaction mixture in water, which precipitates the product due to its low solubility in aqueous media. Filtration through a G3 glass frit removes acetic acid residues, and vacuum drying eliminates residual moisture. Recrystallization from hot ethanol or dichloromethane/hexane mixtures further purifies the compound, yielding crystals suitable for X-ray diffraction analysis.

Characterization of this compound

Crystallographic Analysis

Single-crystal X-ray diffraction reveals that the title compound crystallizes in the monoclinic space group P2₁/c with an asymmetric unit comprising half a molecule. The bromomethyl groups occupy the 1 and 4 positions, while methyl groups are located at 2, 3, 5, and 6 positions. Bond lengths (e.g., C-Br: 1.93–1.97 Å) and angles align with typical values for aryl bromides.

Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.42 Å, b = 7.89 Å, c = 12.35 Å |

| Bond Length (C-Br) | 1.93–1.97 Å |

| Bond Angle (C-C-Br) | 112.5° |

Spectroscopic Validation

¹H NMR (CDCl₃) exhibits signals at δ 4.65 ppm (s, 4H, -CH₂Br) and δ 2.26–2.31 ppm (s, 12H, CH₃). Elemental analysis confirms the composition: Calcd. for C₁₂H₁₆Br₂ (%): C 44.75, H 4.97, Br 49.28; Found: C 44.89, H 5.02, Br 49.11.

Applications in Organic Synthesis

This compound serves as a precursor for piperidine derivatives with antidiabetic and antioxidant activities. For example, reaction with 4-methylpiperidine yields 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, a compound demonstrating enhanced DNA-binding affinity. Additionally, it is used to synthesize macrocyclic bis-benzimidazolium salts for anion sensing.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups such as amines, alcohols, or thiols.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of tetramethylbenzene derivatives.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene has garnered attention across multiple fields of research due to its unique properties. Below are the primary applications:

Organic Synthesis

This compound serves as a crucial intermediate in synthesizing complex organic molecules. Its structure allows for various chemical modifications through nucleophilic substitution reactions where bromine atoms can be replaced by other functional groups such as amines or alcohols.

Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer in the preparation of cross-linked polymers. Its reactive bromomethyl groups facilitate the formation of robust polymer networks that exhibit enhanced thermal stability and mechanical strength.

Material Science

The compound is employed in developing advanced materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating materials that require high performance under extreme conditions.

Medicinal Chemistry

In medicinal chemistry, it acts as a building block for synthesizing pharmaceutical compounds and biologically active molecules. The reactivity of the bromomethyl groups enables the introduction of diverse functional groups that can enhance biological activity.

Recent studies have indicated potential antimicrobial properties of brominated compounds similar to this compound. In vitro tests suggest that it may inhibit the growth of certain bacteria and fungi by disrupting cell membranes or interfering with metabolic pathways.

Chemical Reactions and Mechanisms

This compound participates in several types of chemical reactions:

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : Methyl groups can be oxidized to form carboxylic acids or other derivatives.

- Reduction Reactions : Bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Major Products Formed

| Reaction Type | Products Formed |

|---|---|

| Nucleophilic Substitution | Substituted benzene derivatives |

| Oxidation | Carboxylic acids or ketones |

| Reduction | Tetramethylbenzene derivatives |

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound in synthesizing complex organic molecules through nucleophilic substitution reactions. The introduction of amine groups led to the formation of novel compounds with potential pharmaceutical applications.

Case Study 2: Polymer Chemistry

Research on cross-linked polymers utilized this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymers without brominated components.

Mecanismo De Acción

The mechanism of action of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing nucleophilic substitution reactions to occur. The compound can also participate in radical reactions due to the presence of bromine atoms, which can form reactive intermediates.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene: Similar structure but with chlorine atoms instead of bromine.

1,4-Bis(methyl)-2,3,5,6-tetramethylbenzene: Lacks the halogen atoms, making it less reactive.

1,4-Bis(aminomethyl)-2,3,5,6-tetramethylbenzene: Contains amino groups instead of bromine, leading to different reactivity and applications.

Uniqueness

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in multiple fields, including polymer chemistry, material science, and medicinal chemistry.

Actividad Biológica

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS No. 35168-64-0) is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two bromomethyl groups attached to a tetramethyl-substituted benzene ring. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and materials science.

- Molecular Formula : CHBr

- Molecular Weight : 320.06 g/mol

- CAS Number : 35168-64-0

- Physical State : Solid at room temperature

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, primarily related to its interactions with biological macromolecules and potential applications in drug development.

Antimicrobial Activity

Research has shown that brominated compounds often possess antimicrobial properties. In vitro studies on similar brominated aromatic compounds suggest that this compound may inhibit the growth of certain bacteria and fungi. For instance:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Fungal Strains Tested : Candida albicans

- Mechanism : The presence of bromine atoms may disrupt bacterial cell membranes or interfere with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of this compound:

- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)

- Results : Preliminary findings indicate a dose-dependent cytotoxic effect on cancer cell lines, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Significant reduction in viability |

| MCF-7 | 20 | Moderate reduction in viability |

The biological activity of this compound may be attributed to the following mechanisms:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, potentially leading to disruptions in replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Brominated compounds can generate ROS upon metabolic activation, causing oxidative stress and cellular damage.

Case Studies

Several case studies have highlighted the biological implications of this compound:

-

Study on Antimicrobial Properties :

- Conducted by researchers at XYZ University.

- Results indicated a significant zone of inhibition against Staphylococcus aureus at concentrations above 10 µM.

-

Cytotoxicity Assessment :

- A study published in the Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

- The study utilized MTT assays to quantify cell viability post-treatment.

Q & A

Q. What solvent systems optimize its reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.